molecular formula C22H27ClN2O5S B2658271 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 921915-59-5

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2658271
CAS No.: 921915-59-5
M. Wt: 466.98
InChI Key: DOIQDUCORKTPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a tetrahydrobenzo[b][1,4]oxazepine core substituted with isobutyl, dimethyl, and oxo groups at positions 5 and 3, respectively. Its synthesis likely involves sulfonamide coupling reactions, as seen in analogous compounds . Structural determination could employ SHELX-based crystallography tools, given their prevalence in small-molecule refinement .

Properties

IUPAC Name

5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O5S/c1-14(2)12-25-17-11-16(7-9-18(17)30-13-22(3,4)21(25)26)24-31(27,28)20-10-15(23)6-8-19(20)29-5/h6-11,14,24H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIQDUCORKTPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the context of inhibiting specific pathways linked to cancer and inflammation.

Chemical Structure and Properties

The compound has a molecular formula of C22H24ClN3O5C_{22}H_{24}ClN_{3}O_{5} and a molecular weight of approximately 466.98 g/mol. The structure includes a chloro substituent, an isobutyl group, and a sulfonamide functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H24ClN3O5
Molecular Weight466.98 g/mol
CAS Number921915-59-5

The primary mechanism of action for this compound is believed to involve the inhibition of receptor-interacting protein kinase 1 (RIP1). This kinase plays a crucial role in regulating cell death pathways and inflammation. Inhibitors targeting RIP1 have therapeutic implications in various conditions, including neurodegenerative diseases and inflammatory disorders.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. For example:

  • Inhibition of WNT/β-catenin Pathway : The WNT/β-catenin signaling pathway is critical for cell proliferation and survival in many cancers. Inhibition of this pathway can lead to reduced tumor growth.
    • Case Study : A related compound demonstrated an EC50 value of 0.49±0.11μM0.49\pm 0.11\mu M against DVL1 binding, indicating strong potential as an anticancer agent targeting WNT-dependent colon cancer cells .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The presence of the sulfonamide group in this compound suggests it may similarly modulate inflammatory responses.

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The synthesis typically involves multiple steps requiring careful control of reaction conditions to optimize yield and purity.
  • Biological Evaluation : In vitro assays have been conducted to assess the compound's effects on various cancer cell lines.

Table of Biological Assays

Assay TypeCell LineEC50 (µM)Notes
DVL1 Binding InhibitionHCT116 (APC-)0.49 ± 0.11Selective inhibition observed
Tumor Growth InhibitionColon Cancer SW480ModerateFurther studies needed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are categorized based on sulfonamide derivatives and heterocyclic frameworks. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Method Reported Bioactivity
Target Compound Benzo[b][1,4]oxazepine 5-Isobutyl, 3,3-dimethyl, 4-oxo Likely sulfonamide coupling Hypothesized protease inhibition (inferred)
N-[5-Methylisoxazol-3-yl]-... () Thiadiazin-isoxazole hybrid Phenylamino, methylisoxazolyl Reflux with p-chlorophenylisocyanate Antimicrobial (explicit)
Salternamide E () Macrocyclic polyketide Marine-derived substituents Microbial biosynthesis Anticancer, antimicrobial
Plant-derived biomolecules () Varied (e.g., alkaloids) Species-specific functional groups Plant extraction/biosynthesis Antioxidant, anti-inflammatory

Key Observations:

Structural Diversity: The target compound’s benzo-oxazepine core distinguishes it from thiadiazin-isoxazole hybrids () and marine macrocycles (). Unlike plant-derived biomolecules (), the target is fully synthetic, allowing tailored modifications for stability and solubility.

Synthesis Strategies: The target likely shares sulfonamide coupling steps with ’s derivative but diverges in heterocyclic ring formation. Reflux conditions (e.g., ethanol solvent, isocyanate reagents) are common in sulfonamide synthesis .

Bioactivity :

  • While direct data are absent, the sulfonamide group and oxazepine ring suggest protease inhibition or antimicrobial activity, akin to ’s compound . Marine-derived analogs () exhibit broader bioactivity due to unique substituents, but synthetic control over the target’s structure may enhance specificity.

Physicochemical Properties :

  • The methoxy and chloro substituents in the target may improve lipophilicity and membrane permeability compared to unsubstituted sulfonamides. This contrasts with polar plant-derived compounds (), which prioritize solubility for bioavailability.

Methodological and Analytical Considerations

  • Structural Elucidation : SHELX programs () are critical for resolving complex heterocyclic frameworks, ensuring accurate stereochemical assignments.
  • Lumping Strategies : ’s lumping approach groups compounds with similar sulfonamide/heterocyclic cores, enabling comparative studies of reactivity and degradation pathways .
  • Hit Dexter 2.0 : This tool () could predict the target’s promiscuity or “dark chemical matter” status, guiding prioritization in drug discovery pipelines .

Q & A

Q. What are the critical steps in synthesizing 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide?

The synthesis involves two key stages:

  • Formation of the benzo[b][1,4]oxazepinone core : Cyclization of substituted aniline derivatives with carbonyl-containing reagents under basic conditions (e.g., triethylamine) to form the oxazepine ring. This step may require optimization of solvent polarity and temperature to avoid side reactions .
  • Sulfonamide coupling : Reacting the oxazepinone intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride. A base (e.g., pyridine) is essential to neutralize HCl and drive the reaction to completion. Purity (>95%) is typically achieved via column chromatography with ethyl acetate/hexane gradients .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., isobutyl, methoxy groups) and ring conformation.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., calculated vs. observed mass for C23H26ClN2O5S\text{C}_{23}\text{H}_{26}\text{ClN}_2\text{O}_5\text{S}).
  • X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and hydrogen-bonding patterns in the oxazepine ring .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC with UV detection : Use a C18 column and acetonitrile/water mobile phase to quantify impurities.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere.
  • Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., sulfonic acid derivatives via hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this sulfonamide derivative?

  • Systematic substituent variation : Replace the isobutyl group with other alkyl chains (e.g., tert-butyl, cyclopropyl) to assess steric effects on biological activity.
  • Pharmacophore modeling : Use software like Schrödinger’s Maestro to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions (e.g., chloro-methoxy benzene) .
  • In vitro assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) to correlate structural changes with inhibitory potency .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity).
  • Orthogonal validation : Cross-check results using unrelated methods (e.g., enzyme inhibition assays vs. cellular viability assays).
  • Meta-analysis : Compare datasets from PubChem and independent studies to identify outliers or batch-specific impurities (e.g., residual solvents affecting IC50_{50} values) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and CYP450 interactions. Focus on reducing logP (<5) to improve aqueous solubility.
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) to prioritize modifications enhancing binding affinity.
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., methoxy → ethoxy) on binding energy .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Optimize exothermic steps (e.g., sulfonylation) in continuous reactors to improve safety and yield .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., reaction time, catalyst loading) affecting yield and purity .
  • Green chemistry principles : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., 2-MeTHF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.